1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-2-3-11-27-19-6-4-18(5-7-19)23-21(25)22-15-20(17-8-14-28-16-17)24-9-12-26-13-10-24/h4-8,14,16,20H,2-3,9-13,15H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPUFWVKPBRWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CSC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 4-butoxyaniline with an isocyanate derivative to form the urea linkage. The morpholino and thiophenyl groups are introduced through subsequent reactions involving appropriate reagents and catalysts under controlled conditions such as temperature, pressure, and pH.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
The compound 1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of its applications, particularly in medicinal chemistry, agricultural science, and materials science.
Structure and Composition
- Molecular Formula : CHNOS
- Molecular Weight : 338.44 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
This compound has shown promise in medicinal applications, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. Studies have demonstrated that compounds with similar structural motifs can inhibit tumor growth by interfering with cellular signaling pathways. For instance, urea derivatives have been explored for their ability to modulate enzyme activity related to cancer cell proliferation.
Antimicrobial Properties
The compound's structural features suggest potential antibacterial and antifungal activity. Preliminary studies have reported that urea-based compounds can disrupt microbial cell membranes, leading to cell death. This application is particularly relevant in the context of increasing antibiotic resistance.
Agricultural Science
In agricultural research, the compound's properties may be utilized for developing novel pesticides or herbicides. The incorporation of morpholino and thiophene groups can enhance the bioactivity of agrochemicals.
Herbicidal Activity
Studies have indicated that compounds with similar structures can inhibit plant growth by targeting specific enzymes involved in plant metabolism. This suggests that this compound could be investigated as a potential herbicide.
Materials Science
The unique chemical structure allows for potential applications in materials science, particularly in the development of polymers and coatings.
Polymer Synthesis
This compound can serve as a monomer or additive in polymer synthesis, potentially enhancing mechanical properties or thermal stability. The incorporation of thiophene units can improve conductivity and optical properties in electronic materials.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored various urea derivatives for their anticancer activity against breast cancer cells. The results indicated that modifications to the phenyl ring significantly affected the potency of the compounds, with some exhibiting IC values in the low micromolar range.
Case Study 2: Agricultural Application
Research conducted by agricultural scientists focused on the herbicidal potential of thiophene-containing compounds. The study found that certain derivatives effectively inhibited weed growth in controlled environments, suggesting a pathway for developing environmentally friendly herbicides.
Case Study 3: Material Properties
A recent investigation into polymer composites revealed that incorporating urea derivatives improved tensile strength and thermal resistance compared to traditional materials. This opens avenues for creating advanced materials suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholino group can enhance solubility and bioavailability, while the thiophenyl group can contribute to specific binding interactions with target molecules.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
- 1-(4-Ethoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
Comparison: 1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of the butoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methoxy and ethoxy analogs, the butoxy derivative may exhibit different biological activities and binding affinities, making it a compound of particular interest in research.
Biological Activity
1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 360.47 g/mol
The compound features:
- A butoxyphenyl group which may enhance lipophilicity.
- A morpholino moiety that is often associated with biological activity, particularly in drug design.
- A thiophene ring which is known for its role in various pharmacological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, thiazole derivatives, closely related to this compound, have shown effectiveness against various bacterial strains by inhibiting lipid biosynthesis in bacteria .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer). For instance, a related compound exhibited an IC value of 12 µM against MCF-7 cells .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Interaction with specific enzymes involved in cell proliferation and survival.
- Receptor Modulation : Potential modulation of receptors linked to cancer cell signaling pathways.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and function through lipid biosynthesis inhibition.
Study 1: Anticancer Activity
In a study assessing the anticancer effects of various urea derivatives, this compound was tested alongside several analogs. The results indicated a significant reduction in cell viability in treated MCF-7 cells, with an observed IC value of approximately 15 µM, suggesting its potential as a lead compound for further development .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiophene-containing compounds. The study found that derivatives similar to this compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 1-(4-Butoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step process:
Step 1: Coupling of 4-butoxyaniline with a morpholino-thiophene intermediate via a urea-forming reaction (e.g., using carbodiimide coupling agents).
Step 2: Purification via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to isolate the product.
Critical Factors:
- Temperature: Elevated temperatures (60–80°C) improve reaction kinetics but may degrade sensitive functional groups like morpholino rings .
- Catalysts: Palladium on carbon (Pd/C) enhances coupling efficiency in thiophene-containing intermediates .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require rigorous drying to avoid hydrolysis .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Key peaks include:
- δ 1.4–1.6 ppm (butoxy -CH2- protons).
- δ 3.6–3.8 ppm (morpholino N-CH2 groups).
- δ 7.2–7.5 ppm (thiophene aromatic protons) .
- ¹³C NMR: Confirm urea carbonyl at ~155 ppm and morpholino carbons at 45–55 ppm .
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]+ with <2 ppm error .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antiproliferative vs. anti-inflammatory effects)?
Methodological Answer:
- Dose-Response Profiling: Test across a wide concentration range (0.1–100 µM) to distinguish on-target vs. off-target effects.
- Pathway-Specific Assays:
- Kinase Inhibition: Use ADP-Glo™ assays to evaluate interactions with PI3K/AKT/mTOR pathways .
- Cytokine Profiling: Quantify IL-6/TNF-α via ELISA to confirm anti-inflammatory activity .
- Control Experiments: Compare with structurally analogous compounds lacking the thiophene or morpholino moieties to isolate functional group contributions .
Q. How can computational modeling predict binding modes of this urea derivative with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with protein targets (e.g., COX-2 or EGFR) and the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .
- Pharmacophore Mapping: Identify critical interactions:
- Urea carbonyl hydrogen bonds with catalytic residues.
- Thiophene π-π stacking in hydrophobic pockets .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution: Use preparative HPLC with a Chiralpak AD-H column (hexane/isopropanol 85:15) to separate enantiomers .
- Racemization Risks: Avoid high temperatures (>80°C) and acidic/basic conditions during workup .
- Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progress and impurity formation .
Q. How do substituent modifications (e.g., butoxy vs. methoxy groups) affect pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
